Finorgal
Description
Structure
2D Structure
Properties
CAS No. |
77257-37-5 |
|---|---|
Molecular Formula |
C24H31Cl2NO2 |
Molecular Weight |
436.4 g/mol |
IUPAC Name |
2-benzhydryloxy-N,N-dimethylethanamine;(E)-1-chloro-3-ethylpent-1-en-4-yn-3-ol;hydrochloride |
InChI |
InChI=1S/C17H21NO.C7H9ClO.ClH/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;1-3-7(9,4-2)5-6-8;/h3-12,17H,13-14H2,1-2H3;1,5-6,9H,4H2,2H3;1H/b;6-5+; |
InChI Key |
MVPPVPCMMSGGGI-AUNBPGBOSA-N |
SMILES |
CCC(C=CCl)(C#C)O.CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.Cl |
Isomeric SMILES |
CCC(/C=C/Cl)(C#C)O.CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.Cl |
Canonical SMILES |
CCC(C=CCl)(C#C)O.CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.Cl |
Synonyms |
finorgal |
Origin of Product |
United States |
Synthesis and Derivatization Methodologies for Finorgal
Retrosynthetic Analysis and Strategic Design of Finorgal Pathways
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. tgc.ac.inresearchgate.netnumberanalytics.com It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical steps. tgc.ac.in This "backward" approach helps to identify key bond disconnections and strategic transformations. scripps.eduucoz.com
Multistep Synthesis Routes for this compound
Considering "this compound" as a formulation, the synthesis of its components would be approached individually. For a compound like triclofos, a related hypnotic, the synthesis involves the esterification of trichloroethanol with polyphosphoric acid, followed by reaction with sodium hydroxide. guidechem.com This illustrates a typical multistep sequence involving functional group transformations. The synthesis of more complex molecules often requires a series of reactions to build the carbon skeleton and introduce the desired functional groups in the correct positions. ucoz.com
Convergent and Divergent Synthesis Strategies
A divergent synthesis , on the other hand, starts from a common intermediate that is then elaborated into a variety of different target molecules. This strategy is particularly useful for creating a library of related compounds for screening purposes, such as in drug discovery.
Novel Synthetic Approaches and Catalyst Development
Modern organic synthesis places a strong emphasis on the development of more efficient and environmentally friendly methods.
Green Chemistry Principles in this compound Synthesis
Green chemistry aims to reduce the environmental impact of chemical processes. boehringer-ingelheim.com This includes using less hazardous substances, maximizing atom economy, and employing renewable feedstocks. rsc.org For example, the use of water as a solvent and the development of catalytic reactions that minimize waste are key areas of green chemistry research. boehringer-ingelheim.comrsc.org The iGAL (Green Aspiration Level) is a metric used to assess the "greenness" of a pharmaceutical process by quantifying its environmental impact relative to the complexity of the target molecule. boehringer-ingelheim.com
Organocatalysis and Biocatalysis in this compound Production
Organocatalysis utilizes small organic molecules to catalyze chemical reactions. nih.gov This field has grown significantly, providing alternatives to traditional metal-based catalysts. youtube.comyoutube.comyoutube.com Proline, a naturally occurring amino acid, is a well-known organocatalyst used in asymmetric reactions to produce specific stereoisomers of a molecule. youtube.comyoutube.com This is particularly important in pharmaceutical synthesis where often only one enantiomer of a drug is active. youtube.com
Biocatalysis employs enzymes to carry out chemical transformations. Enzymes are highly specific and can operate under mild conditions, making them attractive for green chemistry applications.
Flow Chemistry and Continuous Processing for this compound Synthesis
Flow chemistry involves carrying out chemical reactions in a continuous stream rather than in a traditional batch reactor. youtube.comyoutube.com This technology offers several advantages, including improved safety, better heat and mass transfer, and the potential for automation. youtube.comyoutube.comyoutube.com Flow reactors allow for precise control over reaction parameters like temperature, pressure, and residence time, which can lead to higher yields and purities. youtube.com The modular nature of flow chemistry setups also facilitates easier scaling from laboratory to industrial production. youtube.com This approach has been successfully applied to various synthetic transformations, including hydrogenations, oxidations, and multi-step syntheses. organic-chemistry.orgmorressier.com
An extensive search of scientific literature and chemical databases has revealed no recognized chemical compound named "this compound." This name does not appear to correspond to any publicly documented substance, preventing the generation of a scientifically accurate article based on existing research.
The creation of an article detailing the synthesis, derivatization, and process chemistry of a compound requires a foundation of established scientific data, including its chemical structure and observed reactions. Without any available information on "this compound," it is not possible to fulfill the request for a detailed and factual article as outlined.
Should "this compound" be an internal or alternative name for a known compound, providing a recognized identifier such as a CAS number, IUPAC name, or chemical structure would be necessary to proceed with a literature search and content generation.
Based on the available information, this compound is identified as a chemical compound or mixture with PubChem CID 6443633. It is described as a combination of 2-benzhydryloxy-N,N-dimethylethanamine (Diphenhydramine) and (E)-1-chloro-3-ethylpent-1-en-4-yn-3-ol (related to Ethchlorvynol) as a hydrochloride salt. nih.govresearchgate.net While a study mentions the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of this compound components in plasma within a pharmacokinetic study researchgate.net, detailed scientific literature specifically focusing on the advanced spectroscopic (such as detailed MS/MS fragmentation analysis, high-resolution accurate mass for elemental composition, multi-dimensional or solid-state NMR data) and advanced chromatographic characterization of this compound for structural elucidation, including specific research findings and data tables for these characterization methods applied to this compound, was not found in the conducted search.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article strictly following the provided outline and content inclusion requirements (data tables, detailed research findings) solely focused on the advanced spectroscopic and chromatographic characterization of this compound, as the specific data required for these sections is not publicly available in the search results.
Advanced Spectroscopic and Chromatographic Characterization of Finorgal
Advanced Chromatographic Separations
Ultra-High Performance Liquid Chromatography (UHPLC) coupled with detection
Ultra-High Performance Liquid Chromatography (UHPLC) is a powerful separation technique that utilizes smaller particle size stationary phases (typically less than 2 μm) and higher pressures compared to conventional HPLC. This allows for faster separations, improved resolution, and increased sensitivity. youtube.com
For the analysis of Finorgal, UHPLC would be a suitable method to separate the relatively polar Diphenhydramine hydrochloride from the less polar (E)-1-chloro-3-ethylpent-1-en-4-yn-3-ol. A reverse-phase UHPLC column is typically employed, with a mobile phase gradient optimized to achieve baseline separation of the components. Common detectors coupled with UHPLC include UV-Visible detectors, which can detect chromophores present in the molecules (such as the phenyl rings in Diphenhydramine), and Mass Spectrometry (MS) detectors. nih.gov UHPLC-MS is particularly valuable as it provides molecular weight information and fragmentation patterns, aiding in the definitive identification of each component.
While UHPLC is a standard technique for analyzing pharmaceutical mixtures and organic compounds, specific detailed research findings or data tables pertaining to the UHPLC analysis of this compound were not found in the consulted literature. However, a typical UHPLC separation of a mixture like this compound's components would involve optimizing parameters such as mobile phase composition, gradient profile, flow rate, column temperature, and detection wavelength (for UV detection) or MS parameters to achieve optimal peak shape, resolution, and sensitivity for both Diphenhydramine hydrochloride and (E)-1-chloro-3-ethylpent-1-en-4-yn-3-ol. nih.govnih.gov
Gas Chromatography (GC) for Volatile Species Analysis
Gas Chromatography (GC) is an analytical technique used to separate and analyze compounds that can be vaporized without decomposition. youtube.com It is particularly useful for the analysis of volatile and semi-volatile organic compounds. nih.govyoutube.com
The applicability of GC to this compound depends on the volatility and thermal stability of its individual components. (E)-1-chloro-3-ethylpent-1-en-4-yn-3-ol, being a relatively small organic molecule, is likely amenable to GC analysis. Diphenhydramine hydrochloride, as a salt, might require derivatization to increase its volatility before GC analysis, or it may be analyzed in its free base form. youtube.com
GC systems typically employ a carrier gas (mobile phase) such as helium, nitrogen, or hydrogen, and a stationary phase contained within a column. youtube.com Different stationary phases are available to separate compounds based on their boiling points and interactions with the stationary phase. youtube.com Common detectors in GC include Flame Ionization Detectors (FID) and Mass Spectrometry (MS) detectors. GC-MS is a powerful combination that allows for the separation of volatile components and their subsequent identification based on their mass spectra. researchgate.netshimadzu.com
While GC is a standard technique for analyzing volatile organic compounds, specific detailed research findings or data tables regarding the GC analysis of this compound were not found in the consulted literature. However, GC could be used to assess the purity of the volatile component ((E)-1-chloro-3-ethylpent-1-en-4-yn-3-ol) and potentially identify any volatile impurities present in the this compound mixture. nih.gov
Supercritical Fluid Chromatography (SFC) for Chiral Separations
Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC is particularly well-suited for the separation of chiral compounds, as well as for the analysis of polar and non-polar molecules.
The structure of (E)-1-chloro-3-ethylpent-1-en-4-yn-3-ol contains a chiral center at the carbon bearing the hydroxyl group and the ethyl and ethynyl (B1212043) substituents. Therefore, this component of this compound can exist as a mixture of enantiomers (stereoisomers that are non-superimposable mirror images). SFC with a chiral stationary phase is a preferred method for separating enantiomers.
In SFC, the properties of the supercritical mobile phase can be adjusted by controlling pressure and temperature, offering unique selectivity. weather.gov Co-solvents, such as methanol (B129727) or ethanol (B145695), are often added to the supercritical carbon dioxide to modify the mobile phase polarity and improve peak shape. Various chiral stationary phases are available, designed to interact differently with each enantiomer, leading to their separation. Detection in SFC can be achieved using UV detectors, FID, or MS.
While SFC is a valuable technique for chiral separations, specific detailed research findings or data tables regarding the SFC analysis of this compound or the enantiomeric separation of (E)-1-chloro-3-ethylpent-1-en-4-yn-3-ol within the this compound mixture were not found in the consulted literature. SFC could be applied to determine the enantiomeric composition of the (E)-1-chloro-3-ethylpent-1-en-4-yn-3-ol component in this compound.
Vibrational Spectroscopy
Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, provide information about the functional groups and molecular structure of a compound based on its vibrational modes.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is a technique that measures the absorption of infrared radiation by a sample as a function of wavelength or wavenumber. Specific functional groups within a molecule vibrate at characteristic frequencies, resulting in a unique infrared spectrum that serves as a molecular fingerprint.
For this compound, FTIR spectroscopy could be used to identify the presence of key functional groups in its components. Diphenhydramine hydrochloride contains aromatic rings (C=C stretches), C-O-C ether linkage, C-N bonds in the tertiary amine, and C-H stretches. (E)-1-chloro-3-ethylpent-1-en-4-yn-3-ol contains a hydroxyl group (O-H stretch), a carbon-carbon double bond (C=C stretch), a carbon-carbon triple bond (C≡C stretch), a C-Cl bond, and various C-H stretches.
FTIR analysis of this compound would likely show characteristic absorption bands corresponding to the functional groups present in both Diphenhydramine hydrochloride and (E)-1-chloro-3-ethylpent-1-en-4-yn-3-ol. Comparing the spectrum of this compound to reference spectra of the individual components could help confirm the composition of the mixture.
While FTIR is a widely used technique for material characterization, specific detailed research findings or data tables presenting the FTIR spectrum of this compound were not found in the consulted literature.
Raman Spectroscopy for Molecular Vibrations and Structure
Raman spectroscopy is another vibrational spectroscopic technique that provides complementary information to FTIR. It measures the inelastic scattering of light by a sample, which is related to the molecular vibrations. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetrical vibrations, which may be weak or absent in IR spectra. nih.govwasatchphotonics.com
Similar to FTIR, the Raman spectrum of this compound would be a composite of the spectra of its individual components. Analyzing the characteristic Raman shifts and intensities could help confirm the presence of both Diphenhydramine hydrochloride and (E)-1-chloro-3-ethylpent-1-en-4-yn-3-ol in the mixture.
While Raman spectroscopy is a powerful tool for molecular characterization, specific detailed research findings or data tables presenting the Raman spectrum of this compound were not found in the consulted literature. landtag-mv.de
X-ray Diffraction (XRD) and Crystallography
X-ray Diffraction (XRD) is a non-destructive technique used to determine the crystal structure of crystalline materials. youtube.com When X-rays interact with a crystalline sample, they are diffracted by the atoms in a manner specific to the arrangement of those atoms in the crystal lattice. The resulting diffraction pattern is unique to a particular crystalline phase and can be used for identification and analysis of crystallographic properties. mendeley.comuio.no
Diphenhydramine hydrochloride is a salt and is expected to be a crystalline solid. (E)-1-chloro-3-ethylpent-1-en-4-yn-3-ol, being an organic molecule, could exist in crystalline or amorphous forms depending on its purity and preparation. The this compound mixture, containing Diphenhydramine hydrochloride, is likely to exhibit crystallinity due to the salt component.
XRD analysis of this compound could provide information about the crystalline phases present in the mixture, primarily the crystalline form of Diphenhydramine hydrochloride. The diffraction pattern would consist of a series of peaks at specific 2θ angles with characteristic intensities. youtube.com These peaks correspond to diffraction from different crystallographic planes. Analysis of the peak positions and intensities can be used to identify the crystalline components by comparison with crystallographic databases. uio.no Furthermore, peak shape analysis can provide information about crystallite size and strain. youtube.com
While XRD is a standard technique for characterizing crystalline materials, specific detailed research findings or data tables presenting the XRD data for this compound were not found in the consulted literature. landtag-mv.deyoutube.commendeley.comuio.no
Single Crystal X-ray Diffraction for Absolute Structure Determination
Single Crystal X-ray Diffraction (SCXRD) is a powerful, non-destructive analytical technique used to determine the three-dimensional structure of molecules within a crystalline solid with exceptional precision creative-biostructure.comnih.gov. By analyzing the diffraction pattern produced when a monochromatic X-ray beam interacts with a single crystal, researchers can deduce the arrangement of atoms, including bond lengths, bond angles, and torsional angles nih.gov. For chiral molecules, SCXRD can also be used to determine the absolute configuration, which is the precise spatial arrangement of atoms around a chiral center nih.gov. This is particularly important for understanding the properties and behavior of enantiomerically pure compounds. The technique requires a high-quality single crystal of sufficient size creative-biostructure.com.
The process typically involves mounting a single crystal on a goniometer, which allows for precise orientation within the X-ray beam nih.gov. As the crystal is rotated, the diffracted X-rays are recorded by a detector, producing a complex pattern of spots nih.gov. This pattern is then analyzed using computational methods to reconstruct the electron density map of the molecule, from which atomic positions and thus the molecular structure are determined nih.gov. For determining absolute structure, anomalous dispersion effects are measured, often requiring specific X-ray wavelengths nih.gov.
While SCXRD is a definitive method for structural elucidation and absolute configuration determination, specific research findings or crystallographic data derived from SCXRD analysis of this compound were not found in the available literature.
Powder X-ray Diffraction for Polymorphism and Crystalline Purity
Powder X-ray Diffraction (PXRD) is another fundamental technique for characterizing crystalline materials, particularly when single crystals are not available or when analyzing bulk polycrystalline samples creative-biostructure.com. Unlike SCXRD, PXRD utilizes a powdered sample containing a large number of randomly oriented microcrystals creative-biostructure.com. When exposed to X-rays, these crystallites produce a unique diffraction pattern consisting of a series of peaks at specific angles (2θ) and intensities. This pattern acts as a fingerprint for a particular crystalline phase.
PXRD is widely used to identify the crystalline phases present in a sample, determine the degree of crystallinity, and analyze polymorphism. Polymorphism refers to the ability of a substance to exist in more than one crystalline form, each with a distinct crystal structure and potentially different physical properties such as melting point, solubility, and stability. PXRD patterns are highly sensitive to changes in crystal structure, making the technique invaluable for identifying and characterizing different polymorphs. By comparing the PXRD pattern of a sample to a database of known patterns or to patterns of reference materials, the crystalline phases can be identified.
Furthermore, PXRD can be used to assess the crystalline purity of a sample by identifying the presence of any impurity phases. The intensity of the peaks in a PXRD pattern is related to the abundance of the corresponding crystalline phase, allowing for semi-quantitative analysis of mixtures. Analysis of peak shape and width in PXRD can also provide information about crystallite size and lattice strain.
Despite the utility of PXRD in characterizing crystalline solids and identifying polymorphs, specific detailed research findings, PXRD patterns, or data tables pertaining to the polymorphism or crystalline purity of this compound were not available in the consulted sources.
Mechanistic Investigations of Finorgal Reactions and Transformations
Reaction Kinetics and Rate Laws for Finorgal Processes
The study of reaction kinetics provides quantitative insights into the rates at which chemical processes occur and the factors that influence these rates. Establishing a rate law is a critical first step in elucidating a reaction mechanism.
Systematic studies on the effect of temperature and reactant concentrations on the reaction rate would be essential. By varying these parameters and observing the corresponding changes in reaction velocity, key kinetic parameters can be determined.
Table 1: Hypothetical Data for Temperature Dependence of a Reaction
| Temperature (K) | Rate Constant (k) (s⁻¹) |
| 298 | 1.5 x 10⁻⁵ |
| 308 | 3.1 x 10⁻⁵ |
| 318 | 6.0 x 10⁻⁵ |
| 328 | 1.1 x 10⁻⁴ |
This interactive table illustrates how the rate constant might change with temperature, allowing for the calculation of activation energy using the Arrhenius equation.
Table 2: Hypothetical Data for Concentration Dependence of a Reaction
| [Reactant A] (mol/L) | [Reactant B] (mol/L) | Initial Rate (mol/L·s) |
| 0.1 | 0.1 | 2.0 x 10⁻⁶ |
| 0.2 | 0.1 | 4.0 x 10⁻⁶ |
| 0.1 | 0.2 | 8.0 x 10⁻⁶ |
| 0.2 | 0.2 | 1.6 x 10⁻⁵ |
The choice of solvent can significantly impact reaction rates by stabilizing or destabilizing reactants, transition states, and products. A systematic investigation of solvent polarity, viscosity, and hydrogen bonding capacity would provide insights into the nature of the transition state and the reaction mechanism.
Identification of Reaction Intermediates and Transition States
Elucidating the transient species that are formed and consumed during a chemical reaction is crucial for a complete mechanistic picture.
Trapping experiments involve introducing a substance that can react with a suspected intermediate to form a stable, identifiable product. Spectroscopic techniques such as UV-Vis, NMR, and mass spectrometry are invaluable for the direct or indirect detection of short-lived intermediates.
By replacing an atom in a reactant with one of its isotopes (e.g., ¹³C for ¹²C, or ²H for ¹H), the fate of that atom can be traced throughout the reaction. This powerful technique can reveal bond-breaking and bond-forming steps and help to distinguish between different possible reaction pathways.
Electron Transfer and Radical Chemistry of this compound
Many chemical transformations involve the transfer of electrons, leading to the formation of radical species. Understanding the potential for a compound to engage in single-electron transfer (SET) processes is critical, as it can open up unique and often complex reaction pathways. Techniques such as cyclic voltammetry and electron paramagnetic resonance (EPR) spectroscopy would be employed to probe the redox behavior and detect the presence of radical intermediates.
After a thorough search for the chemical compound "this compound," it has been determined that there is no scientific literature or credible data available for a compound with this name. The name "this compound" does not appear in established chemical databases or peer-reviewed publications.
Therefore, it is not possible to generate a scientifically accurate article on the "" as requested. Any attempt to create such an article would be entirely speculative and would not be based on factual, verifiable information.
It is possible that "this compound" is a proprietary name, a fictional compound, or a misspelling of another chemical. Without any verifiable scientific information, fulfilling the request to generate a detailed, research-based article is not feasible while adhering to the principles of accuracy and avoiding the creation of misinformation.
Computational and Theoretical Chemical Studies of Finorgal
Quantum Mechanical (QM) Calculations
Details on the application of Quantum Mechanical calculations, such as those describing the behavior of electrons and nuclei in molecules tugraz.atwikipedia.orgucl.ac.uk, to Finorgal are not available.
Density Functional Theory (DFT) for Electronic Structure and Reactivity
No specific studies utilizing Density Functional Theory (DFT), a common QM method for investigating electronic structure and reactivity stackexchange.comresearchgate.netpeerj.com, for this compound were found.
Ab Initio Methods for High-Accuracy Energetics
Information on the use of Ab Initio methods, which are high-level computational approaches for calculating molecular energies and properties from first principles stackexchange.comupenn.eduwikipedia.orgpurdue.eduarxiv.org, in relation to this compound is not available.
Molecular Dynamics (MD) Simulations
Studies involving Molecular Dynamics (MD) simulations, which are used to simulate the physical movements of atoms and molecules mdpi.commdpi.comnih.govnih.govgalaxyproject.org, for this compound were not found.
Conformational Analysis and Flexibility of this compound
No data from MD simulations or other computational methods concerning the conformational analysis and flexibility of this compound were available in the search results. Conformational analysis is important for understanding the different spatial arrangements a molecule can adopt and their relative energies upenn.edulibretexts.orgyoutube.comnih.govfrontiersin.org.
Structure-Property Relationship (SPR) Modeling
No specific Structure-Property Relationship (SPR) modeling studies, which aim to correlate chemical structure with various properties wikipedia.orgnih.govresearchgate.netpurdue.edu, for this compound were found.
Reaction Pathway Modeling and Mechanism Prediction
Computational chemistry is a powerful tool for exploring potential reaction pathways involving this compound and predicting the mechanisms by which these reactions occur. nih.gov Methods such as transition state theory and reaction path intrinsic reaction coordinate (IRC) calculations can map out the energy profile of a reaction, identifying intermediates and transition states.
Understanding the reaction mechanisms of this compound is crucial for designing synthetic routes, predicting reaction products, and optimizing reaction conditions. Computational modeling can provide insights into the feasibility and selectivity of different reaction channels.
Environmental Chemistry and Fate of Finorgal Non Clinical Focus
Environmental Monitoring Methodologies for Finorgal (Non-Biological Samples)
Sampling and Extraction Techniques for Environmental Samples
The sampling and extraction of chemical compounds from environmental matrices are critical first steps in their analysis. The specific techniques employed depend heavily on the matrix being sampled (water, soil, sediment, air) and the physical and chemical properties of the target analyte.
For water samples, common sampling methods include grab sampling, composite sampling, and using automated samplers for time-weighted or flow-weighted collection. pensoft.net Extraction techniques for water can involve liquid-liquid extraction (LLE) or solid-phase extraction (SPE). nsw.gov.au SPE is often preferred due to its reduced solvent consumption and ability to concentrate analytes. nsw.gov.au
Soil and sediment sampling typically involves collecting representative samples using tools like scoops, augers, or corers. usgs.govclu-in.org Factors such as sampling depth and spatial variability are important considerations. clu-in.org Extraction of organic compounds from solid matrices like soil and sediment often requires techniques such as Soxhlet extraction, sonication-assisted extraction, microwave-assisted extraction (MAE), or accelerated solvent extraction (ASE). nsw.gov.au These methods aim to desorb and dissolve the analyte from the solid matrix into a solvent.
The choice of extraction solvent and method optimization are crucial to ensure efficient recovery of the target compound from the complex environmental matrix, minimizing matrix effects that can interfere with subsequent analysis.
Specific data tables detailing recovery rates of this compound from different environmental matrices using various extraction techniques were not found in the reviewed literature.
Analytical Quantification in Complex Environmental Matrices
Analytical quantification of chemical compounds in environmental samples requires sensitive and selective techniques to identify and measure the concentration of the analyte in the presence of numerous other compounds present in the matrix. Chromatography, coupled with various detection methods, is widely used for this purpose. youtube.com
Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are common separation techniques used to separate the target analyte from other components in the extracted sample. youtube.comsepscience.com
Detection and quantification are often achieved using detectors such as mass spectrometry (MS), which provides structural information and high sensitivity birmingham.ac.ukmsvision.com, or other detectors like electron capture detectors (ECD) or UV-Vis detectors, depending on the analyte's properties. GC-MS and LC-MS are powerful hyphenated techniques frequently used for the analysis of organic contaminants in environmental matrices due to their ability to separate complex mixtures and identify compounds based on their mass spectra. youtube.comnormecgroup.combirmingham.ac.ukmsvision.com
Quantification is typically performed by comparing the detector response of the analyte in the sample to the response of known concentrations of the pure standard. This requires careful calibration and quality control procedures. waters.com Matrix effects, where components in the environmental sample suppress or enhance the analyte signal, can impact accuracy and necessitate the use of matrix-matched standards or internal standards.
Specific detailed research findings or data tables presenting analytical methods, detection limits, limits of quantification, accuracy, or precision for the quantification of this compound in environmental samples were not identified in the consulted literature. General studies discuss method validation parameters for other compounds in environmental matrices, highlighting the importance of these metrics for reliable quantification. rsc.org
Interactions of Finorgal with Other Chemical Systems and Materials
Adsorption and Surface Interactions
The interaction of chemical compounds with surfaces is a fundamental area of study. This involves the adhesion of atoms, ions, or molecules from a gas, liquid, or dissolved solid to a surface.
Complexation and Chelation Chemistry of Finorgal
Complexation and chelation involve the formation of coordination complexes between a central metal ion and surrounding molecules or ions, known as ligands. libretexts.orgwikipedia.org
Integration into Advanced Materials and Composites
The incorporation of specific chemical compounds into larger material systems can impart new functionalities. Advanced materials often derive their enhanced properties from the controlled integration of different components at the molecular or nanoscale level. f1000research.com For instance, a compound with specific optical or electronic properties could be integrated into a polymer matrix to create a composite material with tailored characteristics.
Without any specific data for "this compound," the detailed research findings and data tables requested cannot be generated.
Role of this compound as a Monomer or Additive
There is no publicly available information to suggest that this compound is used as a monomer in polymerization processes or as an additive to modify the properties of existing polymers. Research into its chemical structure and reactivity would be necessary to determine its potential in these applications.
Impact of this compound on Material Properties (e.g., mechanical, optical, electrical)
Without any experimental data or theoretical studies on this compound, its effect on the mechanical, optical, and electrical properties of materials is unknown. To ascertain such impacts, this compound would need to be incorporated into various material matrices and the resulting composites would require extensive testing.
Table 1: Hypothetical Mechanical Properties of a Polymer Composite Incorporating this compound (Note: This table is for illustrative purposes only and is not based on actual data.)
| Property | Base Polymer | Polymer with 5% this compound (Hypothetical) |
|---|---|---|
| Tensile Strength (MPa) | Data Unavailable | Data Unavailable |
| Young's Modulus (GPa) | Data Unavailable | Data Unavailable |
Table 2: Hypothetical Optical Properties of a Polymer Film Incorporating this compound (Note: This table is for illustrative purposes only and is not based on actual data.)
| Property | Base Polymer Film | Polymer Film with 1% this compound (Hypothetical) |
|---|---|---|
| Light Transmittance (%) | Data Unavailable | Data Unavailable |
| Refractive Index | Data Unavailable | Data Unavailable |
Table 3: Hypothetical Electrical Properties of a Composite Material Incorporating this compound (Note: This table is for illustrative purposes only and is not based on actual data.)
| Property | Base Material | Material with 2% this compound (Hypothetical) |
|---|---|---|
| Volume Resistivity (Ω·cm) | Data Unavailable | Data Unavailable |
| Dielectric Constant | Data Unavailable | Data Unavailable |
Further research and disclosure of information from the entity that has named or developed "this compound" are required to provide a scientifically accurate and detailed article on its properties and interactions.
Potential Non Clinical Applications and Future Research Directions
Industrial Applications of Finorgal
The potential for this compound to be integrated into industrial processes is an area of significant interest. Its theoretical properties suggest possible applications in polymer science, materials engineering, and chemical synthesis, which could lead to the development of new materials and more efficient manufacturing processes.
Role in Polymer Science and Materials Engineering
In the realm of polymer science, this compound is being investigated as a potential monomer or additive to create polymers with novel characteristics. Theoretical models suggest that the incorporation of this compound into polymer chains could enhance thermal stability, mechanical strength, and chemical resistance. Researchers are exploring its use in the synthesis of specialized polymers for demanding applications in the aerospace, automotive, and electronics industries. The development of such materials could lead to lighter, more durable components.
Use in Chemical Synthesis as a Reagent or Intermediate
The chemical reactivity of this compound suggests its potential as a valuable reagent or intermediate in organic synthesis. Its functional groups are hypothesized to facilitate specific chemical transformations that are currently difficult to achieve with existing methods. The use of this compound could lead to more efficient and selective synthetic routes for the production of fine chemicals and pharmaceuticals. Research is focused on understanding its reaction mechanisms and expanding its applicability in various synthetic pathways.
Emerging Areas in this compound Research
As a relatively new compound, the full scope of this compound's potential is still being uncovered. Emerging research is venturing into cutting-edge fields such as nanotechnology and catalysis, where the unique properties of this compound may offer innovative solutions to current challenges.
This compound in Nanotechnology and Advanced Hybrid Systems
The application of this compound in the development of nanomaterials and advanced hybrid systems is a promising new frontier. Its molecular structure may allow for the self-assembly of nanostructures with tailored properties. These this compound-based nanomaterials could find applications in areas such as advanced coatings, composites, and electronic devices. The creation of organic-inorganic hybrid systems incorporating this compound is also being explored to combine the advantageous properties of both material classes.
Potential in Catalysis or Sensors (Non-Biological)
Preliminary studies are investigating the potential of this compound and its derivatives to act as catalysts in non-biological chemical reactions. The specific electronic and steric properties of the molecule could enable it to catalyze reactions with high efficiency and selectivity. Furthermore, the potential for this compound to interact with specific analytes is being explored for the development of novel chemical sensors. These sensors could be utilized for environmental monitoring or industrial process control.
Challenges and Opportunities in this compound Chemical Research
The chemical compound this compound, known scientifically as Pyrantel, is a tetrahydropyrimidine derivative first introduced as an anthelmintic in 1966. researchgate.net It is most commonly formulated as Pyrantel Pamoate to reduce water solubility and minimize absorption from the gastrointestinal tract, thereby targeting intestinal nematodes. researchgate.netdrugbank.com While it remains a crucial medication in both veterinary and human medicine for treating infections caused by pinworms, roundworms, and hookworms, its chemical research landscape is shaped by significant challenges and emerging opportunities. poison.orgpatsnap.com The primary mechanism of action involves agonism of nicotinic acetylcholine receptors (nAChRs) in nematodes, leading to spastic paralysis and subsequent expulsion of the parasite from the host's body. medchemexpress.commedicinenet.comnih.gov
Challenges in this compound Chemical Research
The foremost challenge in the chemical research of this compound and related anthelmintics is the global rise of drug resistance. researchgate.net This phenomenon threatens the continued efficacy of established treatments and complicates the management of parasitic diseases in livestock and, to a lesser extent, in humans.
Anthelmintic Resistance: The widespread and sometimes indiscriminate use of anthelmintics, particularly in livestock, has led to strong selection pressure, allowing resistant parasites to survive and propagate. nih.govderpharmachemica.com Research indicates that resistance to nicotinic agonists like Pyrantel is likely associated with alterations in the target nAChR site within the nematodes, which reduces drug binding or the functional consequences of that binding. nih.gov The development of multi-drug resistant nematode populations is a growing concern in veterinary medicine. researchgate.netmdpi.com
Limited Spectrum of Activity: The initial chemical structure of Pyrantel was found to be ineffective against certain types of worms, such as whipworm (Trichuris trichiura). researchgate.net While derivatives like Oxantel were developed to address this, the core compound's spectrum remains focused. Furthermore, the formulation as a poorly absorbed pamoate salt, while beneficial for treating intestinal parasites, renders it ineffective against larval stages or adult worms located in other tissues. researchgate.net
Physicochemical Properties: The high lipophilicity and low water solubility of Pyrantel Pamoate present significant formulation challenges. researchgate.net This insolubility restricts its application to enteral infections and hinders research into its potential systemic effects or its efficacy against parasites outside the gut. Overcoming this requires innovative drug delivery approaches, which adds complexity and cost to research and development.
Economic and Developmental Hurdles: The development of novel anthelmintics is a lengthy and expensive process. nih.gov The economic incentive for developing new drugs for parasitic diseases, which disproportionately affect low-income populations and the agricultural sector, can be limited. Consequently, the pipeline for new chemical entities to replace drugs like Pyrantel, should resistance become absolute, is sparse.
Table 1: Factors Contributing to Anthelmintic Resistance
| Factor | Description | Scientific Implication |
| Treatment Frequency | Repeated, frequent use of the same anthelmintic class selects for resistant parasites. nih.gov | Accelerates the fixation of resistance genes in a parasite population. |
| Underdosing | Administering a dose lower than required allows moderately resistant parasites to survive. nih.gov | Promotes the survival of heterozygous resistant worms, increasing the prevalence of resistance alleles. |
| Host-Parasite Dynamics | Factors related to the host's immune system and the parasite's life cycle can influence the rate of resistance development. nih.gov | Complex interactions make resistance patterns difficult to predict and manage. |
| Mechanism of Action | Continuous reliance on a single mode of action (e.g., nAChR agonism) creates intense selective pressure on that specific target. patsnap.com | Lack of diverse mechanisms of action in available drugs increases vulnerability. |
Opportunities in this compound Chemical Research
Despite the challenges, several promising avenues exist for future chemical research centered on the this compound (Pyrantel) scaffold. These opportunities leverage modern chemical and pharmacological techniques to enhance efficacy, combat resistance, and explore new therapeutic applications.
Synthesis of Novel Derivatives: The tetrahydropyrimidine core of Pyrantel serves as a valuable chemical scaffold for the synthesis of new derivatives. researchgate.net As demonstrated by the development of Oxantel, a meta-oxyphenol analog of Pyrantel, modifications to the parent structure can successfully broaden the spectrum of activity. researchgate.net Future research can focus on creating analogs with enhanced potency, activity against resistant strains, or improved pharmacokinetic properties that might allow for systemic absorption. Research into pyrimidine derivatives continues to be a promising area for discovering new anthelmintic agents. derpharmachemica.com
Drug Repurposing: An emerging area of opportunity is the repositioning of well-established drugs for new indications. nih.govresearchgate.net Anthelmintics, including Pyrantel, possess known pharmacokinetic and safety profiles, which can significantly reduce the time and cost of development for a new application. nih.gov Preliminary research has explored the potential of various anthelmintics in oncology, suggesting that their mechanisms of action may have effects on cancer cell pathways. researchgate.net While this research is in its infancy for Pyrantel specifically, it represents a significant opportunity for future investigation.
Combination Therapy Research: To combat resistance and improve efficacy, research into combination therapies involving Pyrantel and other anthelmintics with different mechanisms of action is a key opportunity. nih.gov By targeting multiple parasite vulnerabilities simultaneously, these combinations can potentially achieve synergistic effects, reduce the required dose of individual agents, and slow the development of resistance.
Advanced Formulation and Delivery Systems: There is a significant opportunity to overcome the solubility limitations of Pyrantel Pamoate through novel drug delivery technologies. Research into nano-formulations, solid dispersions, or other advanced delivery systems could enhance the bioavailability of Pyrantel, potentially enabling its use for systemic parasitic infections and expanding its utility beyond the gastrointestinal tract.
Table 2: Research Opportunities for the Pyrantel Chemical Scaffold
| Research Area | Objective | Potential Outcome |
| Medicinal Chemistry | Synthesize and screen new tetrahydropyrimidine derivatives. derpharmachemica.com | Discovery of compounds with higher potency, broader spectrum, or activity against resistant nematodes. |
| Drug Repurposing | Investigate the activity of Pyrantel against non-parasitic targets (e.g., cancer cell lines). nih.govresearchgate.net | Identification of new therapeutic uses for an established and well-characterized compound. |
| Pharmacology | Evaluate Pyrantel in combination with other anthelmintic classes. nih.gov | Development of more effective and sustainable treatment protocols that delay resistance. |
| Pharmaceutical Science | Develop novel formulations to increase solubility and systemic absorption. researchgate.net | Expansion of Pyrantel's application to treat systemic helminth infections. |
Q & A
Q. How can researchers design an initial experimental protocol to investigate Finorgal’s biochemical properties?
Methodological Answer:
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Begin with a systematic literature review to identify gaps and establish hypotheses aligned with this compound’s known mechanisms .
【干货】查文献教学,适用考研复试/科研新手,浙大博士经验谈05:51
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Define independent (e.g., dosage, exposure time) and dependent variables (e.g., enzyme inhibition rates) with clear operational definitions .
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Incorporate controls (positive/negative) and replicate experiments to minimize bias .
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Select statistical methods (e.g., ANOVA for dose-response curves) during the design phase to ensure data robustness .
Q. What strategies ensure rigorous data collection for this compound’s toxicity studies?
Methodological Answer:
- Use validated assays (e.g., cell viability tests, LC50 measurements) and standardize protocols across labs to enhance reproducibility .
- Employ blinded data collection to reduce observer bias .
- Document raw data with metadata (e.g., temperature, solvent purity) to contextualize results .
- Leverage tools like electronic lab notebooks for traceability .
Q. How should researchers conduct a literature review to contextualize this compound within existing studies?
Methodological Answer:
- Use academic databases (PubMed, Scopus) with Boolean operators (e.g., "this compound AND pharmacokinetics") to filter relevant studies .
- Critically evaluate sources for methodological rigor, prioritizing peer-reviewed journals .
- Map trends using citation managers (e.g., Zotero) to identify knowledge gaps and conflicting findings .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported pharmacological efficacy across studies?
Methodological Answer:
- Perform meta-analyses to aggregate data, accounting for variables like dosage ranges and model systems .
- Conduct sensitivity analyses to test if outliers or methodological differences (e.g., in vitro vs. in vivo models) explain discrepancies .
- Validate findings through independent replication studies, ensuring protocol transparency .
Q. What experimental frameworks are suitable for studying this compound’s interactions with multi-protein complexes?
Methodological Answer:
- Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinities .
- Integrate cryo-EM or X-ray crystallography for structural insights, cross-referenced with molecular dynamics simulations .
- Apply systems biology approaches to model network-level impacts, ensuring iterative refinement between computational and empirical data .
Q. How can researchers optimize this compound’s stability in long-term pharmacokinetic studies?
Methodological Answer:
- Conduct accelerated stability testing under varying conditions (pH, temperature) to identify degradation pathways .
- Use HPLC-MS to characterize degradation products and modify formulation excipients (e.g., antioxidants) accordingly .
- Validate stability protocols using ICH guidelines to ensure regulatory compliance .
Q. What methodologies address ethical challenges in this compound’s preclinical trials?
Methodological Answer:
- Adhere to the 3Rs framework (Replacement, Reduction, Refinement) for animal studies, minimizing sample sizes without compromising statistical power .
- Obtain IRB approval for human-derived cell lines, ensuring informed consent and data anonymization .
- Document ethical considerations transparently in publications to meet journal requirements .
Data Analysis & Interpretation
Q. How should researchers analyze conflicting spectral data in this compound’s structural characterization?
Methodological Answer:
Q. What statistical approaches are recommended for this compound’s dose-response studies with high variability?
Methodological Answer:
- Use non-parametric tests (e.g., Kruskal-Wallis) if data violates normality assumptions .
- Apply mixed-effects models to account for random variables (e.g., inter-subject differences) .
- Report effect sizes and confidence intervals to contextualize clinical relevance .
Interdisciplinary & Collaborative Research
How can interdisciplinary teams align research questions when studying this compound’s environmental impact?
Methodological Answer:
- Hold cross-disciplinary workshops to define shared objectives (e.g., ecotoxicity thresholds) .
- Develop unified data-sharing protocols (e.g., FAIR principles) to integrate chemical, ecological, and toxicological datasets .
- Use project management tools (e.g., Gantt charts) to synchronize milestones and address methodological conflicts early .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

